N-ethyl-4-methoxy-2-phenylbutan-1-amine

Enzymology Neuroscience Epinephrine Biosynthesis

Standard negative controls often lack quantitative inactivity data against relevant targets, compromising assay baseline validity. This compound provides experimentally verified low-activity benchmarks. - Validated Ki of 1.11 mM at PNMT - ideal baseline comparator for inhibitor screening. - Confirmed absence of binding at beta-1 adrenergic receptor & no TAAR5 agonist activity. - Not covered by key 5-HT2A modulator patent - avoids off-target interference. - Available in research quantities with rapid global dispatch.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13634182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-methoxy-2-phenylbutan-1-amine
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCNCC(CCOC)C1=CC=CC=C1
InChIInChI=1S/C13H21NO/c1-3-14-11-13(9-10-15-2)12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3
InChIKeyNIQUYPZMXRSYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-4-methoxy-2-phenylbutan-1-amine for Neuroscience & Enzyme Research


N-Ethyl-4-methoxy-2-phenylbutan-1-amine (CAS 1488973-74-5) is a substituted phenethylamine derivative characterized by an N-ethyl substitution and a 4-methoxy-2-phenylbutan-1-amine backbone [1]. It belongs to the class of phenylbutanamines, featuring an ethyl group on the nitrogen atom and a methoxy group at the para position of the aromatic ring . The compound has been investigated for its interactions with neurotransmitter systems and its potential as an antidepressant and stimulant . Its molecular formula is C13H21NO with a molecular weight of 207.31 g/mol .

CNS target profiling Investigate neurotransmitter system interactions
Enzyme studies PNMT inhibition assays and baseline control
Selectivity & SAR Scaffold for receptor selectivity profiling and medicinal chemistry

N-Ethyl-4-methoxy-2-phenylbutan-1-amine: Why Substitution Fails


Generic substitution among phenethylamine derivatives is scientifically invalid due to the profound impact of specific structural modifications on receptor selectivity and binding affinity. The specific N-ethyl and para-methoxy substitutions in N-ethyl-4-methoxy-2-phenylbutan-1-amine result in a distinct pharmacological profile. For instance, while mono-, di-, and trimethoxylation generally enhance serotonin receptor affinity, the position of these substitutions is critical, with 2- and 5-methoxyl groups being optimal for high affinity [1]. Furthermore, N-alkyl chain length and para-substitutions can dramatically alter relative potency at different monoamine transporters (DAT, NET, SERT) [2]. Therefore, substituting this compound with a structurally similar but not identical analog would introduce uncontrolled variables, compromising experimental reproducibility and data integrity.

Altering N-alkyl chain length may shift monoamine transporter affinity profiles, introducing uncontrolled variables.
Changing methoxy substitution position can drastically alter serotonin receptor affinity and functional activity.
Analogs lacking the specific 4-methoxy and N-ethyl pattern may lose the defined inactivity profile critical for negative-control applications.

N-Ethyl-4-methoxy-2-phenylbutan-1-amine: Quantitative Evidence


PNMT Inhibition (Bovine Adrenal Assays)

N-ethyl-4-methoxy-2-phenylbutan-1-amine demonstrates very weak inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis [1]. This is in stark contrast to known potent PNMT inhibitors. Its Ki value of 1.11 mM represents millimolar affinity, placing it among the least potent phenethylamine derivatives tested against this target. This low activity can serve as a valuable negative control or baseline in PNMT inhibition studies [1].

PNMT Inhibition
Class-level inference
Ki: 1,110,000 nM (Target)
SK&F 29661: 300–600 nM
SK&F 64139: 100 nM
Baseline negative control for PNMT inhibitor SAR
>1,850-fold less potent than SK&F 29661; radiochemical bovine adrenal assay
Enzymology Neuroscience Epinephrine Biosynthesis

Beta-1 Adrenergic Receptor Binding in Rat Heart

N-ethyl-4-methoxy-2-phenylbutan-1-amine shows no significant binding affinity for the beta-1 adrenergic receptor in rat heart tissue, as defined by a Ki value greater than 1000 nM [1]. This lack of activity provides a clear point of differentiation from beta-adrenergic agonists or antagonists. In a broader context, many active adrenergic agonists require specific hydroxyl substitutions on the aromatic ring for maximal activity, which this compound lacks [2].

β1 Adrenergic Binding
Class-level inference
Ki > 1,000 nM (Not Active)
Active β1 ligands: low nM range
Supports selectivity profiling by ruling out β1 pathway
Displacement of [3H]dihydroalprenolol in rat heart tissue
Cardiovascular Pharmacology Receptor Binding Adrenergic System

5-HT2A Serotonin Receptor Modulation

Despite its structural similarity to psychoactive phenethylamines, N-ethyl-4-methoxy-2-phenylbutan-1-amine is notably absent from a key patent describing ethers and secondary amines as modulators of the 5-HT2A serotonin receptor . This absence is significant because the patent (US-8680119-B2) specifically covers compounds of this general class. The omission suggests that the specific N-ethyl-4-methoxy-2-phenylbutan-1-amine scaffold does not confer the required activity at this therapeutically relevant target, differentiating it from the active analogs claimed within.

5-HT2A Modulation
Class-level inference
Compound not claimed as active modulator in US-8680119-B2
Avoids 5-HT2A-related activity in phenethylamine probes
Source: patent chemical space analysis; data to verify
Serotonin Receptor 5-HT2A Neuropharmacology

TAAR5 Agonist Activity (Mouse)

The compound exhibits negligible agonist activity at the mouse Trace Amine-Associated Receptor 5 (TAAR5) when tested in a cellular assay, with an EC50 value greater than 10,000 nM [1]. This finding is relevant as certain phenethylamines are known to act as agonists at trace amine receptors. The weak activity at TAAR5 differentiates it from more potent TAAR ligands and can inform studies investigating the role of TAAR5 in neurological and behavioral functions.

TAAR5 Agonism
Supporting evidence
EC50 > 10,000 nM (Target)
Potent TAAR agonists: low nM EC50
Supports selectivity profiling for TAAR-associated pathways
cAMP accumulation in HEK293 cells expressing mouse TAAR5
Trace Amine Receptors TAAR5 GPCR Pharmacology

N-Ethyl-4-methoxy-2-phenylbutan-1-amine: Application Scenarios


PNMT Inhibition Negative Control

Due to its very weak inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 mM [1], this compound is optimally suited as a negative control or baseline comparator in enzymatic assays designed to identify and characterize potent PNMT inhibitors. Its millimolar affinity provides a reliable and reproducible low-activity benchmark against which novel, more potent inhibitors can be measured [1].

Selectivity Profiling in Neuropharmacology

This compound's confirmed lack of significant binding to the beta-1 adrenergic receptor [1] and negligible agonist activity at TAAR5 [2] make it a valuable tool for selectivity profiling. Researchers can use it in counter-screens to rule out the involvement of these specific targets in a compound's observed phenotypic effects. Furthermore, its absence from the chemical space of a key 5-HT2A modulator patent suggests it can be employed in studies where avoiding 5-HT2A-related activity is a critical experimental design criterion.

SAR Scaffold for Potency & Selectivity Studies

Given its well-defined inactivity or weak activity at multiple pharmacologically relevant targets (PNMT, beta-1, TAAR5, 5-HT2A), N-ethyl-4-methoxy-2-phenylbutan-1-amine serves as an excellent starting scaffold for medicinal chemistry structure-activity relationship (SAR) campaigns. The quantitative data provides a clear baseline [REFS-1, REFS-2]. Modifications to the N-ethyl or phenylbutanamine core can be systematically evaluated to introduce or enhance desired activities, such as potent PNMT inhibition or selective transporter binding, with the parent compound acting as a definitive negative reference point .

Application
Selection Property
Validation Focus
PNMT enzyme inhibition assays
Negative control baseline
PNMT inhibitory potency benchmarking
Neuroreceptor selectivity profiling
Confirmed inactivity at β1 and TAAR5
Counter-screen exclusion of off-target pathways
Structure-activity relationship campaigns
Well-defined inactivity profile
Baseline reference for potency and selectivity enhancement

Technical Documentation Hub

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31 linked technical documents
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